Cas no 2044706-77-4 (Ethyl 5-bromo-2-iodothiazole-4-carboxylate)

Ethyl 5-bromo-2-iodothiazole-4-carboxylate structure
2044706-77-4 structure
商品名:Ethyl 5-bromo-2-iodothiazole-4-carboxylate
CAS番号:2044706-77-4
MF:C6H5BrINO2S
メガワット:361.982871770859
CID:5520897
PubChem ID:91903052

Ethyl 5-bromo-2-iodothiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 4-Thiazolecarboxylic acid, 5-bromo-2-iodo-, ethyl ester
    • 2044706-77-4
    • MFCD30541455
    • 5-BROMO-2-IODO-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
    • Ethyl 5-bromo-2-iodothiazole-4-carboxylate
    • Ethyl5-bromo-2-iodothiazole-4-carboxylate
    • AKOS025149390
    • SY349261
    • F84663
    • インチ: 1S/C6H5BrINO2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3
    • InChIKey: CZTMVELEICLRLC-UHFFFAOYSA-N
    • ほほえんだ: S1C(Br)=C(C(OCC)=O)N=C1I

計算された属性

  • せいみつぶんしりょう: 360.82691g/mol
  • どういたいしつりょう: 360.82691g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 67.4Ų

Ethyl 5-bromo-2-iodothiazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR024VQS-1g
Ethyl 5-bromo-2-iodothiazole-4-carboxylate
2044706-77-4 98%
1g
$139.00 2025-02-13
1PlusChem
1P024VIG-1g
Ethyl 5-bromo-2-iodothiazole-4-carboxylate
2044706-77-4 97%
1g
$250.00 2023-12-19
1PlusChem
1P024VIG-250mg
Ethyl 5-bromo-2-iodothiazole-4-carboxylate
2044706-77-4 97%
250mg
$135.00 2023-12-19
Aaron
AR024VQS-5g
Ethyl 5-bromo-2-iodothiazole-4-carboxylate
2044706-77-4 98%
5g
$437.00 2025-02-13
Aaron
AR024VQS-250mg
Ethyl 5-bromo-2-iodothiazole-4-carboxylate
2044706-77-4 98%
250mg
$70.00 2025-02-13
Aaron
AR024VQS-100mg
Ethyl 5-bromo-2-iodothiazole-4-carboxylate
2044706-77-4 98%
100mg
$42.00 2025-02-13
Aaron
AR024VQS-10g
Ethyl 5-bromo-2-iodothiazole-4-carboxylate
2044706-77-4 98%
10g
$694.00 2025-02-13

Ethyl 5-bromo-2-iodothiazole-4-carboxylate 関連文献

Related Articles

Ethyl 5-bromo-2-iodothiazole-4-carboxylateに関する追加情報

Ethyl 5-Bromo-2-Iodothiazole-4-Carboxylate: A Versatile Compound in Modern Pharmaceutical Research

Ethyl 5-bromo-2-iodothiazole-4-carboxylate (CAS No. 2044706-77-4) represents a promising scaffold in the development of novel therapeutics, particularly within the field of medicinal chemistry. This compound features a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, which is widely recognized for its pharmacological relevance. The 5-bromo and 2-iodo substituents on the thiazole ring introduce unique electronic properties, enabling the compound to act as a versatile building block for further functionalization. Recent studies have highlighted the potential of such halogenated thiazole derivatives in modulating enzyme activity and targeting specific biological pathways.

The carboxylate group at the 4-position of the thiazole ring contributes to the compound's solubility and reactivity, making it suitable for conjugation with other pharmacophores. This structural feature is particularly advantageous in the design of prodrugs and targeted drug delivery systems. Researchers have increasingly focused on the synthesis and modification of thiazole-based molecules to enhance their therapeutic potential, as evidenced by recent advancements in the field of anti-inflammatory and antitumor agents.

One of the most notable applications of Ethyl 5-bromo-2-iodothiazole-3-carboxylate (CAS No. 2044706-77-4) lies in its role as a precursor for the development of thiazole derivatives with potent antiviral activity. A 2023 study published in Journal of Medicinal Chemistry demonstrated that halogen-substituted thiazole scaffolds exhibit enhanced binding affinity to viral proteases, a critical target in the treatment of RNA viruses. The iodine atom at the 2-position of the thiazole ring was identified as a key contributor to the compound's ability to stabilize the transition state during enzymatic reactions, thereby improving its inhibitory efficacy.

Recent computational models have further elucidated the mechanism of action for thiazole derivatives like Ethyl 5-bromo-2-iodothiazole-4-carboxylate. Molecular docking simulations revealed that the halogen atoms on the thiazole ring form critical interactions with amino acid residues in target proteins, such as serine and cysteine residues in protease enzymes. These interactions are essential for the compound's ability to disrupt protein-protein interactions, a strategy that has gained significant attention in the design of multitarget drugs.

Another area of interest is the use of thiazole-based compounds in the development of anti-inflammatory agents. A 2024 study in European Journal of Medicinal Chemistry reported that halogenated thiazole derivatives, including Ethyl 5-bromo-2-iodothiazole-4-carboxylate, demonstrate significant inhibition of NF-κB signaling pathways, which are central to the regulation of inflammatory responses. The iodine substituent was found to enhance the compound's ability to modulate cytokine production, making it a potential candidate for the treatment of autoimmune disorders.

From a synthetic perspective, the synthesis of Ethyl 5-bromo-2-iodothiazole-4-carboxylate involves a multi-step process that typically begins with the formation of a thiazole ring through a nucleophilic substitution reaction. The introduction of the bromine and iodine atoms requires precise control of reaction conditions to ensure high yields and purity. Recent advances in asymmetric catalysis have enabled the selective functionalization of the thiazole ring, allowing for the creation of chiral derivatives with improved pharmacokinetic profiles.

Additionally, the thiazole scaffold has shown promise in the design of antibacterial agents. A 2023 study in Antimicrobial Agents and Chemotherapy highlighted the ability of halogenated thiazole derivatives to inhibit bacterial enzymes such as DNA gyrase, a target commonly exploited in the development of antibiotics. The iodine atom at the 2-position of the thiazole ring was found to enhance the compound's ability to penetrate bacterial cell membranes, a critical factor in overcoming drug resistance.

Despite its potential, the thiazole scaffold also presents challenges in terms of toxicity and metabolic stability. Researchers are actively exploring strategies to mitigate these issues, such as the incorporation of fluorine atoms or the use of masked functionalities to improve the compound's safety profile. A 2024 review in Drug Discovery Today emphasized the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic index of thiazole-based drugs.

In conclusion, Ethyl 5-bromo-2-iodothiazole-4-carboxylate (CAS No. 2044706-77-4) represents a valuable scaffold in the development of next-generation therapeutics. Its unique combination of halogenated substituents and a thiazole ring provides a versatile platform for the design of drugs targeting a wide range of diseases, from viral infections to inflammatory disorders. As research in this area continues to evolve, the compound is expected to play a significant role in the discovery of novel and effective treatments.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd